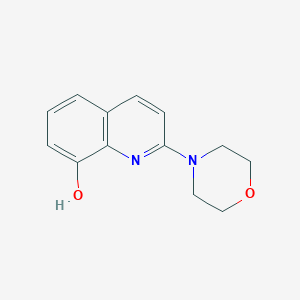
2-Morpholin-4-yl-quinolin-8-ol
Übersicht
Beschreibung
2-Morpholin-4-yl-quinolin-8-ol is a chemical compound with the molecular formula C13H14N2O2. It is known for its unique structure, which combines a quinoline ring with a morpholine group.
Wirkmechanismus
Target of Action
The primary target of the compound 2-(Morpholin-4-yl)quinolin-8-ol is the DNA-dependent protein kinase . This enzyme plays a crucial role in the repair of DNA double-strand breaks, which are among the most harmful types of DNA damage .
Mode of Action
2-(Morpholin-4-yl)quinolin-8-ol interacts with its target by binding to a conserved surface motif of the DNA-dependent protein kinase . This interaction inhibits the activity of the enzyme, thereby affecting the repair of DNA double-strand breaks .
Biochemical Pathways
The inhibition of DNA-dependent protein kinase by 2-(Morpholin-4-yl)quinolin-8-ol affects the DNA repair pathway. Specifically, it disrupts the non-homologous end joining pathway, which is one of the main mechanisms for repairing DNA double-strand breaks . The downstream effects of this disruption can include genomic instability and cell death .
Pharmacokinetics
Its molecular weight of 23027 g/mol suggests that it may have favorable bioavailability, as compounds with molecular weights below 500 g/mol are generally well-absorbed .
Result of Action
The molecular and cellular effects of 2-(Morpholin-4-yl)quinolin-8-ol’s action include the inhibition of DNA repair and potential induction of cell death . These effects could have therapeutic implications, particularly in the treatment of diseases characterized by abnormal DNA repair, such as certain types of cancer .
Action Environment
The action, efficacy, and stability of 2-(Morpholin-4-yl)quinolin-8-ol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to interact with its target . Additionally, the presence of other molecules, such as proteins or lipids, can impact the compound’s distribution and metabolism
Biochemische Analyse
Biochemical Properties
2-(Morpholin-4-yl)quinolin-8-ol plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One notable interaction is with the enzyme UDP-glucose glycoprotein glucosyltransferase (UGGT), which is involved in the quality control of glycoprotein folding within the endoplasmic reticulum . The compound binds to a conserved surface motif on UGGT, inhibiting its activity and thereby affecting glycoprotein folding and quality control processes. Additionally, 2-(Morpholin-4-yl)quinolin-8-ol has been shown to interact with other biomolecules, including various proteins and enzymes, through its ability to form hydrogen bonds and hydrophobic interactions.
Cellular Effects
The effects of 2-(Morpholin-4-yl)quinolin-8-ol on cellular processes are profound. In modified HEK293-6E cells, the compound inhibits the activity of both human UGGT1 and UGGT2 at concentrations higher than 750 µM . This inhibition leads to a decrease in the glucosylation of glycoproteins such as IGF1R and HexB, which are crucial for proper protein folding and function. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it disrupts the normal processing and trafficking of glycoproteins, leading to potential cellular stress and altered metabolic states.
Molecular Mechanism
At the molecular level, 2-(Morpholin-4-yl)quinolin-8-ol exerts its effects primarily through competitive inhibition. The compound binds to the recognition site of the first GlcNAc residue of the substrate N-glycan on UGGT, preventing the enzyme from performing its glucosylation function . This binding interaction is facilitated by the compound’s ability to form specific hydrogen bonds and hydrophobic contacts with the enzyme’s active site. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Morpholin-4-yl)quinolin-8-ol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can induce persistent changes in cellular function, particularly in the context of glycoprotein processing and quality control. These temporal effects highlight the importance of considering the duration and conditions of exposure when using this compound in research.
Dosage Effects in Animal Models
The effects of 2-(Morpholin-4-yl)quinolin-8-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits UGGT activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including cellular stress and potential organ damage. These dosage-dependent effects underscore the need for careful titration and monitoring when using this compound in vivo to avoid adverse outcomes.
Metabolic Pathways
2-(Morpholin-4-yl)quinolin-8-ol is involved in several metabolic pathways, particularly those related to glycoprotein processing. The compound interacts with enzymes such as UGGT, affecting the glucosylation and subsequent folding of glycoproteins . This interaction can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and function. The compound’s impact on these pathways highlights its potential as a tool for studying metabolic processes and enzyme regulation.
Transport and Distribution
Within cells and tissues, 2-(Morpholin-4-yl)quinolin-8-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its ability to form hydrogen bonds and hydrophobic interactions with cellular components.
Subcellular Localization
The subcellular localization of 2-(Morpholin-4-yl)quinolin-8-ol is critical for its activity and function. The compound is primarily localized to the endoplasmic reticulum, where it interacts with UGGT and other glycoprotein processing enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The compound’s presence in these compartments allows it to effectively modulate glycoprotein folding and quality control processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-quinolin-8-ol typically involves the reaction of quinoline derivatives with morpholine. One common method involves the use of 8-bromo-2-morpholin-4-yl-quinolin-4-one as an intermediate, which is then subjected to further reactions to obtain the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Morpholin-4-yl-quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the morpholine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-ol derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .
Wissenschaftliche Forschungsanwendungen
2-Morpholin-4-yl-quinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[(Morpholin-4-yl)methyl]quinolin-8-ol: This compound shares a similar structure but has a different substitution pattern on the quinoline ring.
8-Substituted 2-morpholin-4-yl-quinolin-4-ones: These compounds have substitutions at the 8-position of the quinoline ring and exhibit similar biological activities.
Uniqueness
2-Morpholin-4-yl-quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit UGGT and DNA-dependent protein kinase highlights its potential as a versatile compound in scientific research .
Eigenschaften
IUPAC Name |
2-morpholin-4-ylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-17-9-7-15/h1-5,16H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRGWSMLHPWHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353625 | |
| Record name | 2-(morpholin-4-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70125-21-2 | |
| Record name | 2-(morpholin-4-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[(4-Methylphenyl)carbamothioylamino]carbamoyl]benzoic acid](/img/structure/B1361790.png)
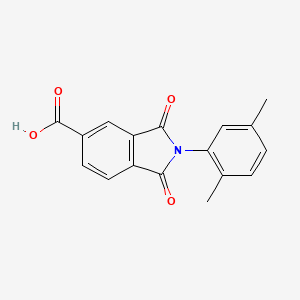


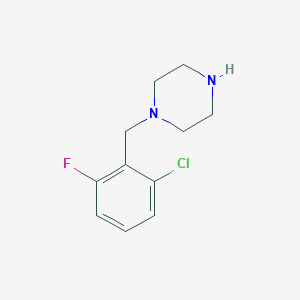
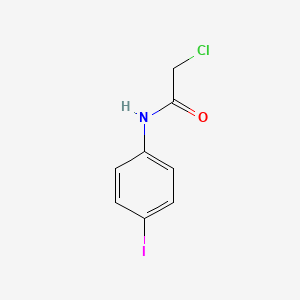
![4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde](/img/structure/B1361804.png)
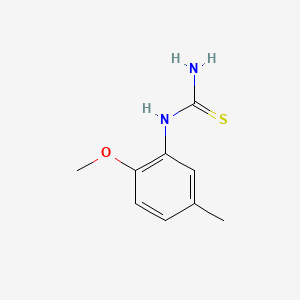
![Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B1361811.png)
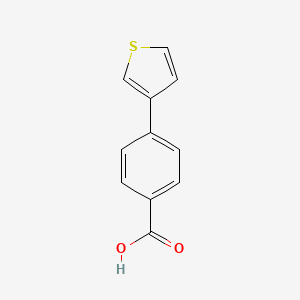
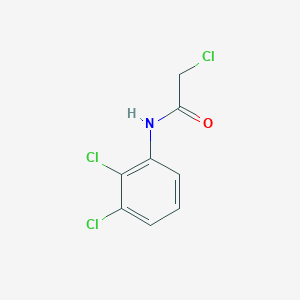
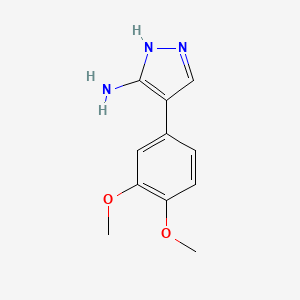
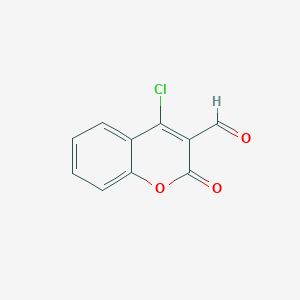
![Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1361821.png)
